N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-3-(phenylsulfanyl)propanamide
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Overview
Description
N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-3-(phenylsulfanyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole moiety, a cyano group, and a thiophene ring, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-3-(phenylsulfanyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole moiety, followed by the introduction of the cyano group and the thiophene ring. The final step involves the formation of the propanamide linkage.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and advanced purification methods to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-3-(phenylsulfanyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-3-(phenylsulfanyl)propanamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-3-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets and pathways. The benzodioxole moiety may interact with enzymes or receptors, while the cyano group and thiophene ring contribute to its overall biological activity. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **N-[1,3-benzodioxol-5-ylmethyl]-2-[2R,3S,6R]-3-[2,5-difluoroanilino]-oxomethyl]amino]-2-[hydroxymethyl]-3,6-dihydro-2H-pyran-6-yl]acetamide
- **N-[3S,5S]-1-[1,3-Benzodioxol-5-ylmethyl]-5-[1-piperazinylcarbonyl]-3-pyrrolidinyl]-N-[3-methoxyphenylmethyl]-3,3-dimethyl-benzamide
Uniqueness
N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-3-(phenylsulfanyl)propanamide is unique due to its combination of a benzodioxole moiety, a cyano group, and a thiophene ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-3-(phenylsulfanyl)propanamide, also known by its ChemDiv compound ID G487-0337, is a complex organic molecule with potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C25H22N4O5, and it features a unique structure that includes:
- A benzodioxole moiety
- A cyano group
- A thiophene ring
- A sulfanyl group
These structural components contribute to its biological activity and interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially impacting processes like glycogen synthesis and insulin signaling .
- Signal Transduction Modulation : It can modulate various signaling pathways, including those related to apoptosis and cell growth, by altering the phosphorylation state of key proteins .
- Gene Expression Regulation : The compound may influence gene expression through interactions with nuclear receptors or transcription factors.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that related compounds can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting anti-apoptotic proteins like MCL1 .
Antioxidant Properties
The presence of the benzodioxole structure suggests potential antioxidant activity:
- Compounds with similar structures have been shown to scavenge free radicals and reduce oxidative stress in cellular models.
Neuroprotective Effects
There is emerging evidence that this compound may have neuroprotective effects:
- It has been suggested that modulation of signaling pathways involved in neuronal survival could protect against neurodegenerative conditions .
Research Findings and Case Studies
Several studies have focused on the biological activity of related compounds:
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S2/c1-15-18(13-24)23(25-22(26)9-10-29-17-5-3-2-4-6-17)30-21(15)12-16-7-8-19-20(11-16)28-14-27-19/h2-8,11H,9-10,12,14H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZXSRKYVXDDPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CCSC2=CC=CC=C2)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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